molecular formula C18H17F3N4O B3141187 N-(4,6-dimethyl-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide CAS No. 478080-04-5

N-(4,6-dimethyl-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide

Cat. No.: B3141187
CAS No.: 478080-04-5
M. Wt: 362.3 g/mol
InChI Key: MRFSTRVKICGKHO-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide (CAS: 478080-04-5) is a benzimidazole-derived compound featuring a trifluoromethyl substituent on the benzimidazole core and a 4,6-dimethylpyridinyl group linked via a propanamide bridge. Its structure combines aromatic heterocycles with electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups, which influence its physicochemical and pharmacological properties. The compound’s synthesis typically involves multi-step reactions, including amidation and coupling processes, to integrate these functional moieties .

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c1-10-8-11(2)22-15(9-10)24-16(26)12(3)25-14-7-5-4-6-13(14)23-17(25)18(19,20)21/h4-9,12H,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFSTRVKICGKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C(C)N2C3=CC=CC=C3N=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126781
Record name N-(4,6-Dimethyl-2-pyridinyl)-α-methyl-2-(trifluoromethyl)-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478080-04-5
Record name N-(4,6-Dimethyl-2-pyridinyl)-α-methyl-2-(trifluoromethyl)-1H-benzimidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478080-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,6-Dimethyl-2-pyridinyl)-α-methyl-2-(trifluoromethyl)-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4,6-dimethyl-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide, also known by its CAS number 478080-04-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing various studies, data tables, and case studies to provide a comprehensive overview.

Basic Information

  • Chemical Formula : C18H17F3N4O
  • Molecular Weight : 362.35 g/mol
  • CAS Number : 478080-04-5

Structure

The compound features a pyridine and benzimidazole moiety, which are known to contribute to various biological activities. The trifluoromethyl group is also significant for enhancing the compound's pharmacological properties.

Antitumor Activity

Research has indicated that compounds containing benzimidazole derivatives exhibit significant antitumor properties. For instance, a study evaluated several benzimidazole compounds against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The findings revealed that certain derivatives demonstrated IC50 values as low as 6.26 μM in 2D assays, indicating potent antitumor activity .

Table 1: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (μM)Assay Type
5HCC8276.262D
6NCI-H3586.482D
9A54920.463D
15A54916.003D

Antimicrobial Activity

In addition to antitumor effects, derivatives of benzimidazole have shown promising antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria revealed that certain compounds exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Compounds

Compound IDMicroorganismMinimum Inhibitory Concentration (MIC)
5Staphylococcus aureus<10 μg/mL
6Escherichia coli<20 μg/mL

The mechanism by which this compound exerts its biological effects likely involves interaction with DNA and inhibition of key enzymes associated with cancer cell proliferation. Studies have shown that similar compounds can bind to the minor groove of DNA, affecting replication and transcription processes .

Case Studies

  • Case Study on Lung Cancer : A study involving the compound's analogs demonstrated significant inhibition of cell proliferation in lung cancer models. The results indicated a dose-dependent response with higher efficacy in monolayer cultures compared to three-dimensional cultures .
  • Case Study on Antimicrobial Efficacy : In vitro testing on various bacterial strains highlighted the potential of these compounds as effective antimicrobial agents, with some achieving MIC values lower than conventional antibiotics .

Comparison with Similar Compounds

Structural Features

The target compound is structurally analogous to other benzimidazole derivatives but differs in substituents and linker regions. Key comparisons include:

Compound Name / ID Core Structure Substituents/Linkers Key Functional Groups
N-(4,6-dimethyl-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide Benzimidazole + pyridine - Trifluoromethyl (C-2 benzimidazole)
- 4,6-dimethylpyridinyl (amide-linked)
CF₃, methyl, propanamide
2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl pyrazolo[1,5-a]pyrimidine (Compound 42) Pyrazolopyrimidine - Difluoromethyl (C-2 benzimidazole)
- Morpholin-4-yl (pyrimidine)
CF₂H, morpholine, amide
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Benzimidazole + pyrimidine - 4,6-dimethylpyrimidinyl (amine-linked)
- Unsubstituted benzimidazole
Methyl, amine

Key Observations :

  • Trifluoromethyl vs.
  • Pyridinyl vs. Pyrimidinyl : The 4,6-dimethylpyridinyl group in the target compound may offer distinct steric and electronic interactions compared to the pyrimidinyl group in N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, influencing solubility and receptor affinity .
  • Amide vs.

Key Observations :

  • The target compound’s synthesis likely requires optimized coupling conditions due to steric hindrance from the trifluoromethyl and pyridinyl groups.
  • Compound 42’s lower yield (67%) compared to the pyrimidinyl-benzimidazole (80%) suggests challenges in pyrazolopyrimidine functionalization .
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : The pyrimidinyl-benzimidazole compound forms intramolecular N–H⋯N hydrogen bonds, enhancing crystallinity . The target compound’s amide linker may promote intermolecular hydrogen bonding, affecting solubility .
  • Thermal Stability : The pyrimidinyl-benzimidazole derivative has a high melting point (623 K), while the target compound’s stability remains uncharacterized in the provided evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,6-dimethyl-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(4,6-dimethyl-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide

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